2-Butyl-5,6-dimethoxy-1H-indole
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Overview
Description
2-Butyl-5,6-dimethoxy-1H-indole is a synthetic indole derivative. Indole derivatives are significant in both natural products and pharmaceuticals due to their diverse biological activities. The compound’s structure includes a butyl group at the 2-position and methoxy groups at the 5 and 6 positions on the indole ring, which may contribute to its unique chemical and biological properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing indole derivatives is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions .
Industrial Production Methods
Industrial production of indole derivatives often employs catalytic processes to enhance yield and efficiency. For example, the use of palladium-catalyzed cross-coupling reactions can be employed to introduce various substituents onto the indole ring .
Chemical Reactions Analysis
Types of Reactions
2-Butyl-5,6-dimethoxy-1H-indole can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The indole ring can be reduced under hydrogenation conditions.
Substitution: Electrophilic substitution reactions can occur at the indole nitrogen or the aromatic ring.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Catalysts like palladium on carbon (Pd/C) under hydrogen gas.
Substitution: Electrophiles such as alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of tetrahydroindole derivatives.
Substitution: Formation of N-alkyl or N-acyl indole derivatives.
Scientific Research Applications
2-Butyl-5,6-dimethoxy-1H-indole has various applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antiviral, anticancer, and antimicrobial properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Used in the synthesis of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 2-Butyl-5,6-dimethoxy-1H-indole involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, indole derivatives are known to interact with serotonin receptors, which can influence mood and behavior .
Comparison with Similar Compounds
Similar Compounds
5,6-Dimethoxyindole: Lacks the butyl group but shares the methoxy substitutions.
2-Butylindole: Lacks the methoxy groups but has the butyl substitution.
Indole-3-acetic acid: A naturally occurring indole derivative with different substituents
Uniqueness
2-Butyl-5,6-dimethoxy-1H-indole is unique due to the combination of its butyl and methoxy groups, which may confer distinct chemical and biological properties compared to other indole derivatives .
Properties
Molecular Formula |
C14H19NO2 |
---|---|
Molecular Weight |
233.31 g/mol |
IUPAC Name |
2-butyl-5,6-dimethoxy-1H-indole |
InChI |
InChI=1S/C14H19NO2/c1-4-5-6-11-7-10-8-13(16-2)14(17-3)9-12(10)15-11/h7-9,15H,4-6H2,1-3H3 |
InChI Key |
BIEKJKUYSJMBIO-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1=CC2=CC(=C(C=C2N1)OC)OC |
Origin of Product |
United States |
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